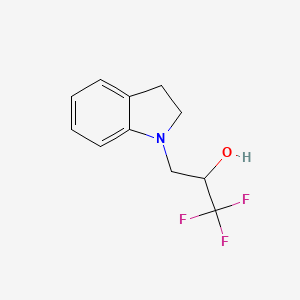
3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol is a compound that features an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets and cause a variety of biological effects . The compound likely interacts with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely affects similar pathways and their downstream effects.
Pharmacokinetics
The compound is soluble in water (slightly), which may impact its bioavailability .
Result of Action
Indole derivatives are known to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely has similar effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reduction of corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the chemoselective reduction of nitrile groups in the presence of amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.
化学反应分析
Types of Reactions
3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides, such as sodium borohydride and lithium aluminum hydride, are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential neuroprotective and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of new materials and pharmaceuticals.
相似化合物的比较
Similar Compounds
2,3-dihydroindole: Shares the dihydroindole structure but lacks the trifluoropropanol group.
Indole-3-acetic acid: A plant hormone with a similar indole ring but different functional groups.
Melatonin: Contains an indole ring and exhibits similar biological activities.
Uniqueness
3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol group, which can enhance its biological activity and stability compared to other indole derivatives .
属性
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10(16)7-15-6-5-8-3-1-2-4-9(8)15/h1-4,10,16H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHKSSVAVUUYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3,7-trimethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720474.png)
![3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2720475.png)
![4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2720476.png)
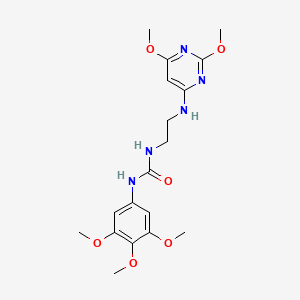
![4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2720479.png)
![N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2720480.png)

![2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2720485.png)
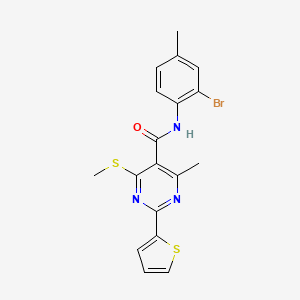

![2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2720488.png)
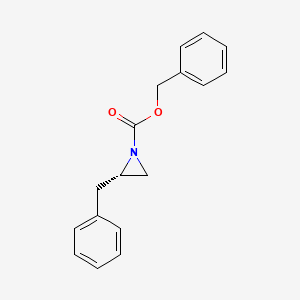
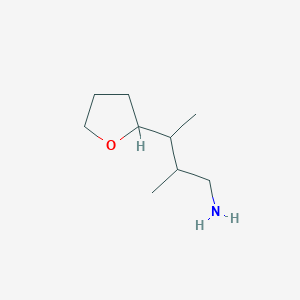
![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2720495.png)
